molecular formula C22H26ClN3O2S B399543 3-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-1-(3-PROPOXYBENZOYL)THIOUREA

3-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-1-(3-PROPOXYBENZOYL)THIOUREA

Cat. No.: B399543
M. Wt: 432g/mol
InChI Key: BFTBEEYXAXMOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-1-(3-PROPOXYBENZOYL)THIOUREA is a complex organic compound belonging to the class of benzanilides These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

The synthesis of 3-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-1-(3-PROPOXYBENZOYL)THIOUREA typically involves multiple steps, starting with the preparation of the core structure. The synthetic route often includes the following steps:

    Formation of the Piperidinylphenyl Intermediate: This step involves the reaction of 3-chloroaniline with piperidine under specific conditions to form the piperidinylphenyl intermediate.

    Introduction of the Carbonothioyl Group: The intermediate is then reacted with thiophosgene to introduce the carbonothioyl group.

    Attachment of the Propoxybenzamide Moiety: Finally, the compound is reacted with 3-propoxybenzoyl chloride to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-1-(3-PROPOXYBENZOYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-1-(3-PROPOXYBENZOYL)THIOUREA has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 3-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-1-(3-PROPOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

3-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-1-(3-PROPOXYBENZOYL)THIOUREA can be compared with other similar compounds, such as:

    N-{[3-Chloro-4-(1-piperidinyl)phenyl]carbamothioyl}-3-propoxybenzamide: This compound has a similar structure but differs in the substitution pattern on the benzene ring.

    N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide: This compound contains a thiophene ring instead of a benzene ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the propoxy group, which can influence its chemical and biological properties.

Properties

Molecular Formula

C22H26ClN3O2S

Molecular Weight

432g/mol

IUPAC Name

N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-3-propoxybenzamide

InChI

InChI=1S/C22H26ClN3O2S/c1-2-13-28-18-8-6-7-16(14-18)21(27)25-22(29)24-17-9-10-20(19(23)15-17)26-11-4-3-5-12-26/h6-10,14-15H,2-5,11-13H2,1H3,(H2,24,25,27,29)

InChI Key

BFTBEEYXAXMOQJ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCCC3)Cl

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCCC3)Cl

Origin of Product

United States

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